JWH 412
Overview
Description
JWH 412: (4-fluoronaphthalen-1-yl)(1-pentyl-1H-indole-3-yl)methanone , is a synthetic cannabinoidsynthetic cannabinoid receptor agonists . These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its high binding affinity to the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), making it a potent psychoactive substance .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JWH 412 involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-pentyl-1H-indole-3-carboxylic acid and 4-fluoronaphthalene.
Condensation Reaction: The carboxylic acid group of 1-pentyl-1H-indole-3-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with 4-fluoronaphthalene to form the desired product.
Purification: The crude product is purified using techniques such as flash chromatography to obtain pure this compound.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Chemical Reactions Analysis
Types of Reactions: : JWH 412 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the fluorine atom or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydroxylated Metabolites: Formed during oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Derivatives: Produced through substitution reactions.
Scientific Research Applications
JWH 412 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Employed in studies investigating the effects of synthetic cannabinoids on biological systems, including receptor binding studies.
Medicine: Research on potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
JWH 412 exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. The binding affinity to these receptors is enhanced by the presence of a fluorine atom in the naphthyl moiety. Upon binding, this compound activates the receptors, leading to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These pathways are involved in the regulation of neurotransmitter release, pain perception, and immune responses .
Comparison with Similar Compounds
Similar Compounds
JWH 018: A synthetic cannabinoid with a similar structure but lacks the fluorine atom in the naphthyl moiety.
AM2201: A positional isomer of JWH 412 with a different substitution pattern on the naphthyl ring.
JWH 398: Another synthetic cannabinoid with a chloro-substituent instead of a fluoro-substituent
Uniqueness: : this compound is unique due to its fluorine substitution, which enhances its binding affinity to cannabinoid receptors compared to its unsubstituted counterparts. This modification results in a more potent psychoactive effect and distinct pharmacological properties .
Properties
IUPAC Name |
(4-fluoronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWMKVHXWFNFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101010001 | |
Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-59-4 | |
Record name | JWH 412 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-412 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-412 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCX2678XVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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